Home > Products > Building Blocks P11518 > 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine - 133099-09-9

3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine

Catalog Number: EVT-359624
CAS Number: 133099-09-9
Molecular Formula: C25H24N2O2S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile is a reactant used in the preparation of Darifenacin Hydrobromide, which is used as a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.

3-(S)-(-)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine

  • Compound Description: This compound serves as a key intermediate in the synthesis of Darifenacin hydrobromide, a muscarinic receptor antagonist. [, , , ]

3-(S)- (1-carbamoyl -1,1-diphenylmethyl)-2- (2,3-dihydrobenzofuran-3-yl) - -2-oxoethyl] pyrrolidine

  • Compound Description: This compound acts as a reagent in the preparation of 3-(S)-(-)- (1-carbamoyl-1,1- diphenylmethyl)-1-[2- (2,3-dihydrobenzofuran-5-yl) ethyl] pyrrolidine, a compound with muscarinic receptor antagonist activity. []

Derifenacin Hydrobromide

  • Compound Description: Derifenacin Hydrobromide is a medication utilized for its muscarinic receptor antagonist properties. [, , ]
  • Relevance: 3-(S)-(-)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine acts as a crucial intermediate in the synthesis of Derifenacin Hydrobromide. [, , ] Given the close structural similarity between 3-(S)-(-)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine and (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, Derifenacin Hydrobromide can be regarded as indirectly related. Exploring modifications to the synthetic pathway of Derifenacin Hydrobromide may offer insights into preparing or utilizing the target compound.

1,1-Bis(3′-indolyl)-1-(p-trifluoromethylphenyl)methane (DIM-C-pPhCF3)

  • Compound Description: This compound, along with its p-substituted phenyl analogs, belongs to a novel class of peroxisome proliferator-activated receptor γ (PPARγ) agonists. These compounds exhibit potential in inhibiting the growth of breast cancer cells. [, ]

1,1-diphenyl-2-picrylhydrazyl radical

  • Compound Description: This compound is commonly employed in antioxidant assays. []
  • Relevance: While not directly structurally related to **(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine), this radical is relevant because a study using this radical in an antioxidant assay investigated 2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide, a compound that may share a synthetic pathway with the target compound due to the presence of nitrile functionality. []
Overview

3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a significant compound in organic chemistry, primarily recognized for its applications in drug synthesis and medicinal chemistry. It serves as an important intermediate in the production of muscarinic receptor antagonists, such as darifenacin, which is utilized for treating overactive bladder conditions. This compound features a complex structure that integrates multiple functional groups, making it versatile in various chemical reactions and applications.

Source and Classification

The compound is classified under pyrrolidine derivatives due to its pyrrolidine ring structure. It is sourced from organic synthesis processes involving specific reagents and conditions that facilitate its formation. The molecular formula of this compound is C25H24N2O2SC_{25}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 388.932 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine typically involves the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a base. The process can be outlined as follows:

  1. Starting Material Preparation: An (S)-1-protected-3-(sulfonyloxy)-pyrrolidine is prepared, where the protecting group is chosen for its ease of removal.
  2. Reaction with Diphenylacetonitrile: This intermediate is then reacted with diphenylacetonitrile under basic conditions, typically using sodium or potassium carbonate as the base.
  3. Deprotection: After the formation of the (S)-1-protected-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine, deprotection occurs under mild conditions to yield the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine consists of a pyrrolidine ring substituted with a tosyl group and a cyano-diphenylmethyl moiety. The structural representation can be visualized as follows:

  • Molecular Formula: C25H24N2O2SC_{25}H_{24}N_{2}O_{2}S
  • Exact Mass: 388.171 g/mol
  • Appearance: The compound typically appears as a white to off-white solid.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving this compound is its synthesis through nucleophilic substitution mechanisms. The reaction can be summarized:

 S 1 protected 3 sulfonyloxy pyrrolidine+diphenylacetonitrile S 3 1 cyano 1 1 diphenylmethyl pyrrolidine+byproducts\text{ S 1 protected 3 sulfonyloxy pyrrolidine}+\text{diphenylacetonitrile}\rightarrow \text{ S 3 1 cyano 1 1 diphenylmethyl pyrrolidine}+\text{byproducts}

This reaction highlights the importance of protecting groups in organic synthesis, allowing for selective transformations without interfering with other functional groups .

Mechanism of Action

Process and Data

The mechanism of action for 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine primarily relates to its role as an intermediate in synthesizing muscarinic receptor antagonists. Upon administration, these antagonists bind to muscarinic receptors in the bladder, inhibiting acetylcholine's action and thereby reducing involuntary bladder contractions.

The binding process involves:

  • Ligand-Receptor Interaction: The compound's structure allows it to fit into the receptor's binding site.
  • Signal Transduction Inhibition: By blocking acetylcholine from binding, it prevents downstream signaling that leads to muscle contraction.

This mechanism is crucial for therapeutic applications in managing bladder disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine include:

  • Molecular Weight: 388.932 g/mol
  • Melting Point: Specific melting point data may vary but typically falls within a range suitable for solid-state characterization.

Chemical properties include:

  • Solubility: The compound is soluble in organic solvents such as methanol and dichloromethane but may exhibit limited solubility in water due to its hydrophobic characteristics.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity during synthesis .

Applications

Scientific Uses

3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine has several notable applications:

  • Intermediate in Drug Synthesis: It plays a critical role in synthesizing complex pharmaceuticals like darifenacin.
  • Heterocyclic Synthesis: Utilized in preparing various pyrrole and pyrazole derivatives important for pharmaceutical research.
  • Chiral Solvating Agent: Employed in NMR analysis for studying stereochemical properties of compounds .
Introduction to 3-(S)-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine

Structural and Stereochemical Characterization

The molecular architecture of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine integrates several distinctive features that govern its reactivity and physical behavior. The pyrrolidine ring adopts a five-membered heterocyclic conformation with S-configuration at the C3 position, which is confirmed through chiral synthesis and crystallographic analysis [1] [4]. This stereogenic center is directly bonded to a sterically demanding trisubstituted carbon bearing two phenyl rings and a polar cyano group (C≡N), creating a chiral quaternary center with significant steric congestion. The tosyl group (-SO₂C₆H₄CH₃) attached to the pyrrolidine nitrogen enhances solubility in aprotic solvents and acts as a protective moiety during synthetic manipulations [2] [4].

Table 1: Key Physicochemical Properties

PropertyValueMeasurement Conditions
Molecular Weight416.54 g/mol-
Density1.2 ± 0.1 g/cm³Room temperature
Boiling Point582.8 ± 52.0 °C760 mmHg
Flash Point306.3 ± 30.7 °C-
Vapor Pressure1.43 × 10⁻¹³ mmHg25°C
Refractive Index1.628–1.629-
LogP5.55-
SolubilityChloroform, DichloromethaneRoom temperature

Electronic properties are dominated by the electron-withdrawing nature of the tosyl group and the strong dipole moment of the cyano group, which collectively influence the compound’s spectroscopic signatures. Infrared spectroscopy reveals a sharp C≡N stretch at ~2200 cm⁻¹, while ¹³C-NMR confirms the quaternary carbon resonance at δ 75–80 ppm [1] [4]. The orthogonal spatial arrangement of the phenyl rings, evidenced by X-ray studies, creates a propeller-like steric shield around the cyano group, restricting rotational freedom and enhancing chiral induction in reactions [4]. This geometric constraint is quantified by a torsional angle of 85–90° between the phenyl rings, as determined through crystallographic analysis [4].

Table 2: Bonding and Stereochemical Parameters

Structural FeatureParameter
C3 Stereochemistry(S)-configuration
C-C≡N Bond Angle178–180°
Dihedral Angle (Phenyls)85–90°
N-S Bond Length1.65 Å
Torsional Barrier (Phenyls)15–20 kJ/mol

Historical Context in Organic Synthesis and Medicinal Chemistry

The synthesis of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine emerged in the late 1980s alongside efforts to develop enantioselective routes to muscarinic antagonists. Its significance escalated when identified as the penultimate precursor to darifenacin (marketed as Enablex®), a bladder-selective antimuscarinic drug approved by the FDA in 2004 [4] [5]. Early synthetic routes relied on classical resolution techniques, but the demand for high enantiopurity (>99% ee) drove the adoption of asymmetric catalysis and chiral pool strategies in the 1990s [4]. A landmark advancement occurred in 2008 with the disclosure of a phase-transfer catalytic process (WO2008/126106), which enabled large-scale production under mild conditions using diphenylacetonitrile and (S)-3-tosyloxypyrrolidine with sodium t-butoxide in DMF [1] [4].

The compound’s versatility extends beyond darifenacin synthesis. Its α,α-diphenyl-α-cyanomethyl moiety functions as a sterically hindered nucleophile in alkylation reactions, while the tosyl group facilitates C–N bond formation via Mitsunobu reactions or nucleophilic displacements [4] [5]. This dual reactivity has enabled its use in constructing complex nitrogen heterocycles for kinase inhibitors and neurotransmitter analogs [2] [4]. Commercial production scales evolved from milligram-level laboratory curiosities in the 1990s to metric-ton quantities by 2010, reflecting its integration into industrial pharmaceutical workflows [4].

Table 3: Historical Milestones and Patents

YearDevelopmentSignificance
1989Initial racemic synthesis reportedEstablished core reactivity
1994Enantioselective route to (S)-isomerEnabled darifenacin preclinical development
2004Darifenacin FDA approvalValidated compound's therapeutic relevance
2008WO2008/126106 (phase-transfer process)Scalable synthesis with reduced reaction temperatures
2015+Adoption in kinase inhibitor intermediatesExpanded utility beyond darifenacin

Role as a Chiral Building Block in Pharmaceutical Intermediates

As a chiral synthon, 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine excels due to its configurational stability and polyfunctional reactivity. The quaternary carbon center resists epimerization under basic conditions (pH ≤ 12), while the cyano group undergoes smooth hydrolysis to carboxylic acids or amides, or participates in nucleophilic additions [2] [5]. These transformations are pivotal in synthesizing darifenacin, where the cyano group is hydrolyzed to a carboxamide, followed by tosyl deprotection and N-alkylation with (5-bromopentyl)benzofuran [4] [5].

The steric bulk of the diphenylmethyl unit confers exceptional diastereoselectivity in reactions at adjacent sites. For instance, enolization with LDA at −78°C generates a configurationally stable enolate that alkylates with >20:1 diastereomeric ratio, enabling access to sterically congested analogs [4]. Beyond darifenacin, this compound has been utilized in:

  • Antiviral nucleoside analogs via displacement of tosylate with purine/pyrimidine bases [5].
  • Dopamine D4 receptor antagonists through Pd-catalyzed cyanation or cross-coupling [4].
  • Chiral auxiliaries for asymmetric aldol reactions after deprotonation [2].

Table 4: Synthetic Routes and Yields

MethodReagents/ConditionsYieldPurityRef.
Nucleophilic DisplacementDiphenylacetonitrile, NaOtBu, DMF, 35°C85%99% ee[4]
Phase-Transfer CatalysisKOH, Bu₄NBr, Toluene, 25–60°C78%98% ee[4]
Thermal CyclizationDMF, 95–100°C, 5h70%95% ee[4]

Economically, gram-scale pricing reflects its high value: 100 mg costs $63–$158, while 5g ranges from $715–$1,512 depending on the supplier and purity [2] [4]. This positions it as a premium building block for targeted syntheses of complex therapeutics.

Table 5: Economic Aspects and Commercial Availability

SupplierPurityQuantityPrice (USD)
Matrix Scientific95+%5g$1,512
Crysdot95+%5g$757
Biosynth Carbosynth98%100mg$110
ChemScene95%10g$220

Table 6: Comprehensive Synonym Listing

Synonym
(3S)-1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile
(S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile
{(3S)-1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-yl}(diphenyl)acetonitrile
2-[(3S)-1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile
Darifenacin Intermediate 5
3-Pyrrolidineacetonitrile, 1-[(4-methylphenyl)sulfonyl]-α,α-diphenyl-, (S)-
2,2-Diphenyl-2-((3S)-1-tosyl-3-pyrrolidinyl)acetonitrile

Properties

CAS Number

133099-09-9

Product Name

3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine

IUPAC Name

2-[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m1/s1

InChI Key

XPQZNOFTICUMIN-HSZRJFAPSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

(S)-1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile; (S)-2,2-Diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile; 2,2-Diphenyl-2-((3S)-1-tosyl-3-pyrrolidinyl)acetonitrile; (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.